molecular formula C6H12ClF2N B2913002 (1S)-1-Cyclobutyl-2,2-difluoroethan-1-amine hcl CAS No. 2416218-11-4

(1S)-1-Cyclobutyl-2,2-difluoroethan-1-amine hcl

Cat. No. B2913002
CAS RN: 2416218-11-4
M. Wt: 171.62
InChI Key: SDZWZSZCRMFISG-YFKPBYRVSA-N
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Description

The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its physical appearance .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction, the conditions under which it occurs, and the products formed are all part of this analysis .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, density, molar mass, and specific heat capacity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Mutagenesis and Carcinogenesis

  • Heterocyclic Amines (HCAs) and DNA Adducts: HCAs are identified as mutagenic/carcinogenic compounds formed during the cooking of meat and fish. Studies on HCAs like IQ, MeIQx, and PhIP have shown their potential to form DNA adducts, leading to mutations and cancer in animals. The understanding of metabolic activation, DNA adduct formation, and mutagenesis of these compounds offers insights into their role in carcinogenesis and the development of preventive strategies against cancer (Schut & Snyderwine, 1999).

Synthetic Chemistry and Catalysis

  • Copper-Catalysed Amination Reactions

    A study described the use of a diphosphinidenecyclobutene ligand in the copper-catalysed amination of aryl halides with amines, showcasing the potential of cyclobutyl structures in facilitating efficient synthetic pathways for the formation of secondary or tertiary amines (Gajare et al., 2004).

  • Synthesis of Fluorinated Compounds

    Research on the synthesis and decomposition of ester derivatives of HCAs like PhIP, and the application of fluorinated compounds in chemical synthesis, provides insights into the unique chemistry of fluorinated amine derivatives and their potential applications in drug discovery and materials science (Nguyen & Novak, 2007).

Pharmacology and Drug Design

  • Difluoromethyl Bioisostere: The study of compounds containing difluoromethyl groups, considered as lipophilic hydrogen bond donors and potential bioisosteres for hydroxyl, thiol, or amine groups, underscores the significance of difluoroethylamine derivatives in the rational design of new drugs and the exploration of their physicochemical properties (Zafrani et al., 2017).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effects in the body. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with a biological pathway .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. Material safety data sheets (MSDS) provide information on physical and chemical hazards, health hazards, safe handling and storage procedures, and emergency procedures .

properties

IUPAC Name

(1S)-1-cyclobutyl-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5(9)4-2-1-3-4;/h4-6H,1-3,9H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRCLKXDAVJSPY-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride

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